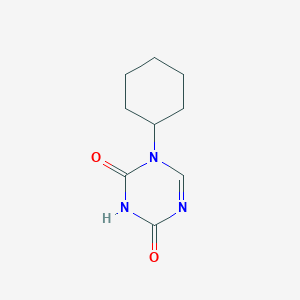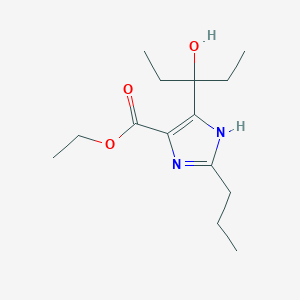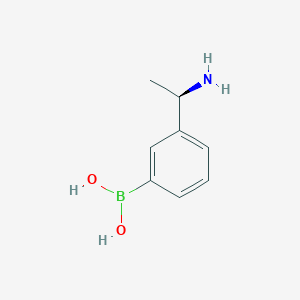
(R)-(3-(1-Aminoethyl)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group in the R-configuration. The unique structure of ®-(3-(1-Aminoethyl)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid.
Substitution Reaction: The phenylboronic acid undergoes a substitution reaction with an appropriate aminoethylating agent to introduce the aminoethyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the R-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-(3-(1-Aminoethyl)phenyl)boronic acid may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the substitution reaction.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-(1-Aminoethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aminoethyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.
(S)-(3-(1-Aminoethyl)phenyl)boronic Acid: The S-enantiomer, which may have different biological activity and selectivity.
(3-(1-Aminoethyl)phenyl)boronic Acid: Without specific stereochemistry, resulting in a racemic mixture.
Uniqueness
®-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its chiral nature and the presence of both boronic acid and aminoethyl functional groups. This combination allows for specific interactions with biological targets and enhances its utility in asymmetric synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H12BNO2 |
|---|---|
Poids moléculaire |
165.00 g/mol |
Nom IUPAC |
[3-[(1R)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
Clé InChI |
DHOZTVUYIMUKBO-ZCFIWIBFSA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)[C@@H](C)N)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
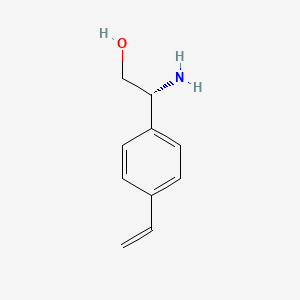

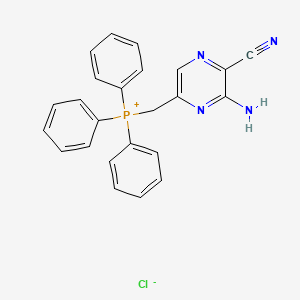
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
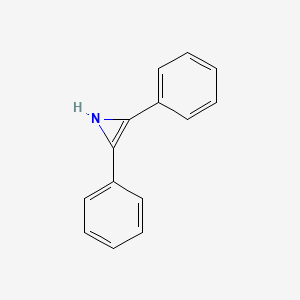
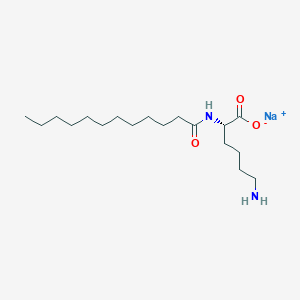
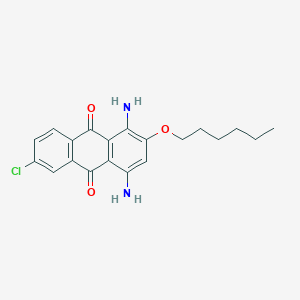
![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
